Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride

Catalog No.
S6879860
CAS No.
237064-54-9
M.F
C14H17ClN2O
M. Wt
264.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hyd...

CAS Number

237064-54-9

Product Name

Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride

IUPAC Name

(4-phenylmethoxyphenyl)methylhydrazine;hydrochloride

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C14H16N2O.ClH/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13;/h1-9,16H,10-11,15H2;1H

InChI Key

RKUUWIOWFPMUTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN.Cl

Hydrazine, [4-(phenylmethoxy)phenyl]methyl-, hydrochloride is a derivative of hydrazine, characterized by the presence of a phenylmethoxy group. Hydrazine itself is a colorless, fuming liquid with an ammonia-like odor and is known for its highly reactive and flammable nature. It has a molecular formula of N2H4N_2H_4 and is primarily used in various industrial applications, including as a rocket propellant and in the synthesis of pharmaceuticals and pesticides .

Physical Properties

  • Molecular Weight: Approximately 32.05 g/mol for hydrazine.
  • Melting Point: 2 °C (35.6 °F).
  • Boiling Point: 113.5 °C (236.3 °F).
  • Density: 1.021 g/cm³ .

Due to its strong reducing properties. It reacts with organic compounds to form hydrazones and hydrazides, which are important in organic synthesis. One notable reaction is the Wolff-Kishner reduction, where aldehydes or ketones are converted to alkanes using hydrazine as a reducing agent .

Key Reactions

  • Formation of Hydrazones:
    RCHO+N2H4RCH=NNH2RCHO+N_2H_4\rightarrow RCH=N-NH_2
    This reaction involves the nucleophilic addition of hydrazine to carbonyl compounds.
  • Wolff-Kishner Reduction:
    RCH=NNH2+KOHΔRCH3+N2RCH=N-NH_2+KOH\xrightarrow{\Delta}RCH_3+N_2
    Here, the hydrazone is treated with a base and heat to yield an alkane.

The synthesis of hydrazine derivatives typically involves several methods:

  • Raschig Process: Involves the oxidation of ammonia with sodium hypochlorite in the presence of gelatin or glue.
  • Pechiney-Ugine-Kuhlmann Process: Utilizes hydrogen peroxide and ammonia:
    2NH3+H2O2H2NNH2+2H2O2NH_3+H_2O_2\rightarrow H_2NNH_2+2H_2O
  • Chloramine Reaction: Chloramine reacts with ammonia to yield hydrazine along with hydrogen chloride as a byproduct .

Hydrazine and its derivatives have diverse applications across various industries:

  • Rocket Propellant: Used as a hypergolic fuel in conjunction with oxidizers like dinitrogen tetroxide.
  • Pharmaceuticals: Employed in the synthesis of drugs such as isoniazid for tuberculosis treatment.
  • Agricultural Chemicals: Utilized in the production of pesticides and fungicides.
  • Foaming Agents: Important in manufacturing polymer foams used for insulation and packaging materials .

Research on hydrazine interactions focuses on its reactivity with various substances:

  • Reactivity with Acids: Hydrazine reacts violently with strong acids, producing hazardous gases.
  • Metal Interactions: It can spontaneously ignite upon contact with certain metals or metal oxides, highlighting its explosive potential when mixed improperly .

Studies also explore its effects on biological systems, particularly regarding its toxicological profile and potential therapeutic uses.

Several compounds share structural or functional similarities with hydrazine:

Compound NameStructure TypeUnique Features
MethylhydrazineAlkyl hydrazineUsed as a rocket fuel; more stable than hydrazine
Maleic HydrazideHydrazoneUsed in agriculture; less toxic than hydrazine
AzodicarbonamideFoaming agentProduces nitrogen gas; used in plastics
IsoniazidAntitubercular drugContains a hydrazone structure; less reactive

Uniqueness of Hydrazine

Hydrazine's unique properties as a powerful reducing agent make it particularly valuable in industrial applications like rocket propulsion, while its reactivity poses significant safety concerns that require careful handling and storage practices .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

264.1029409 g/mol

Monoisotopic Mass

264.1029409 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-04-24

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